molecular formula C13H16F2N2 B13325230 Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole

Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13325230
M. Wt: 238.28 g/mol
InChI Key: TUIXPBTUONQCMT-BETUJISGSA-N
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Description

Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole is a bicyclic nitrogen-containing compound. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with benzyl and difluoro substituents. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H16F2N2

Molecular Weight

238.28 g/mol

IUPAC Name

(3aR,6aS)-5-benzyl-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C13H16F2N2/c14-12-7-16-8-13(12,15)10-17(9-12)6-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t12-,13+

InChI Key

TUIXPBTUONQCMT-BETUJISGSA-N

Isomeric SMILES

C1[C@]2(CN(C[C@]2(CN1)F)CC3=CC=CC=C3)F

Canonical SMILES

C1C2(CN(CC2(CN1)F)CC3=CC=CC=C3)F

Origin of Product

United States

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